molecular formula C5H13N3OS B2838456 3-Amino-1-(1-methoxypropan-2-yl)thiourea CAS No. 568551-25-7

3-Amino-1-(1-methoxypropan-2-yl)thiourea

Cat. No.: B2838456
CAS No.: 568551-25-7
M. Wt: 163.24
InChI Key: JIMFBCYLGCKKOS-UHFFFAOYSA-N
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Description

3-Amino-1-(1-methoxypropan-2-yl)thiourea is a chemical compound with the IUPAC name N-(2-methoxy-1-methylethyl)hydrazinecarbothioamide . It has a molecular weight of 163.24 and is typically stored at room temperature . The compound is usually available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H13N3OS/c1-4(3-9-2)7-5(10)8-6/h4H,3,6H2,1-2H3,(H2,7,8,10) . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Catalysis Thiourea derivatives, including 3-Amino-1-(1-methoxypropan-2-yl)thiourea, are pivotal in synthesizing diverse organic compounds. For instance, the Yb(OTf)3-catalyzed [3+2] cycloaddition of donor-acceptor cyclopropanes with thiourea provides an efficient route to 2-amino-4,5-dihydrothiophenes, showcasing thioureas' role in facilitating complex reactions (Xie et al., 2019). Furthermore, the development of chiral thiourea catalysts has advanced asymmetric catalytic reactions, significantly impacting the synthesis of enantioselective compounds (Takemoto, 2010).

Molecular Docking and DNA Binding Thiourea derivatives have been investigated for their binding affinity to biological macromolecules. For example, a study on 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea explored its molecular docking with B-DNA, revealing significant binding energy and interactions with DNA, which suggests potential applications in drug design and understanding DNA-binding mechanisms (Mushtaque et al., 2016).

Biological Activity The biological activity of thiourea derivatives, including their role as enzyme inhibitors, has been a focal point of research. Novel cyclic thiourea derivatives of aminoalcohols have shown potent inhibition against α-glycosidase and α-amylase enzymes, indicating their potential as therapeutic agents for diseases related to enzyme dysfunction (Sujayev et al., 2020).

Material Science Thiourea derivatives also find applications in material science, particularly in the development of hole-transporting materials (HTMs) for perovskite solar cells. New electron-rich molecules based on thiophene cores with arylamine side groups, utilizing thiourea derivatives, have achieved significant efficiency improvements in perovskite-based solar cell devices (Li et al., 2014).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Properties

IUPAC Name

1-amino-3-(1-methoxypropan-2-yl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3OS/c1-4(3-9-2)7-5(10)8-6/h4H,3,6H2,1-2H3,(H2,7,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMFBCYLGCKKOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=S)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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